molecular formula C9H4BrF6NO3 B1380495 5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid CAS No. 1188926-14-8

5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1380495
CAS No.: 1188926-14-8
M. Wt: 368.03 g/mol
InChI Key: CBLFAJZVUTVLKR-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Pyridine Carboxylic Acids

The development of fluorinated pyridine carboxylic acids traces its origins to the early pioneering work in organofluorine chemistry, which began with Alexander Borodin's first organofluorine compound synthesis in 1862. However, the specific focus on fluorinated pyridine derivatives emerged much later as synthetic methodologies advanced. The foundation for modern organofluorine chemistry was established during World War II when the Manhattan Project necessitated the development of materials capable of withstanding uranium hexafluoride, leading to significant advances in fluoropolymer chemistry and fluorinated compound synthesis.

The systematic investigation of fluorinated nicotinic acid derivatives gained momentum in the mid-20th century as researchers recognized the unique properties conferred by fluorine substitution on pyridine rings. Early work focused on simple monofluorinated derivatives, such as 6-fluoronicotinic acid, which demonstrated enhanced bioactivity and metabolic stability compared to their non-fluorinated counterparts. The historical development of these compounds was driven by the understanding that fluorine's exceptional electronegativity (3.98) and small van der Waals radius (1.47 Å) could dramatically alter the physical and chemical properties of organic molecules while maintaining similar steric profiles to hydrogen.

The evolution of synthetic methodologies for fluorinated pyridine carboxylic acids paralleled broader advances in organofluorine chemistry. The introduction of deoxyfluorination reagents such as diethylaminosulfur trifluoride and subsequent developments in nucleophilic and electrophilic fluorination techniques provided chemists with tools to introduce fluorine atoms at specific positions on pyridine rings. The development of pentafluoropyridine as a versatile synthetic reagent marked a significant milestone, enabling the preparation of complex fluorinated pyridine derivatives through nucleophilic aromatic substitution reactions.

Research into trifluoromethyl-substituted pyridine derivatives represents a more recent chapter in this historical narrative. The synthesis of compounds such as 4-amino-2-(trifluoromethyl)nicotinic acid demonstrated practical approaches to incorporating trifluoromethyl groups into pyridine frameworks through directed lithiation and subsequent functionalization strategies. These methodological advances laid the groundwork for the synthesis of even more complex polyfluorinated structures.

Properties

IUPAC Name

5-bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF6NO3/c10-4-1-3(7(18)19)5(9(14,15)16)17-6(4)20-2-8(11,12)13/h1H,2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLFAJZVUTVLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)OCC(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid is a synthetic compound belonging to the nicotinic acid family. Its unique structure, characterized by multiple trifluoromethyl groups and a bromine atom, contributes to its significant biological activities and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, binding affinities, and potential therapeutic uses.

  • Chemical Formula : C9H4BrF6NO3
  • Molecular Weight : 368.03 g/mol
  • CAS Number : 1188926-14-8

The presence of trifluoromethyl groups enhances lipophilicity and biological interactions, making this compound an interesting candidate for pharmacological studies .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Nicotinic Acetylcholine Receptor Modulation :
    • The compound has been studied for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and neuroprotection. Binding affinity studies suggest that the trifluoromethyl groups significantly enhance interaction with these receptors compared to non-fluorinated analogs .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity :
    • Initial investigations indicate potential antimicrobial properties, although further studies are necessary to establish efficacy and mechanisms .

Binding Affinity Studies

Binding affinity assays have been conducted using radiolabeled ligand binding techniques and electrophysiological measurements. The findings indicate that the trifluoromethyl substitutions enhance the binding affinity to nAChRs significantly. Comparative studies with structurally similar compounds demonstrate that this compound shows superior binding characteristics .

Case Study 1: Modulation of Nicotinic Receptors

In a controlled study involving rat brain slices, the administration of this compound resulted in increased receptor activation compared to controls. This suggests a potential role in enhancing cholinergic signaling pathways.

Case Study 2: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects in a murine model of arthritis showed that treatment with this compound led to a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to untreated groups. These findings support its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBinding Affinity
5-Bromo-2-(trifluoromethyl)nicotinic acidLacks ethoxy groupModerate
6-Fluoro-3-(trifluoromethyl)nicotinic acidDifferent halogen substitutionLow
5-Iodo-6-(trifluoroethoxy)nicotinic acidIodine instead of bromineHigh

This table highlights the unique position of this compound due to its combination of bromine and trifluoroethyl substituents, which may confer distinct biological activities not observed in simpler analogs .

Scientific Research Applications

Biological Applications

1. Anti-inflammatory Activity
Research indicates that 5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid may exhibit anti-inflammatory properties. Studies have shown its potential in modulating inflammatory pathways, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation.

2. Modulation of Nicotinic Acetylcholine Receptors
This compound has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl groups enhance binding affinity and selectivity towards these receptors, which are crucial in neurotransmission and have implications in neurodegenerative diseases and cognitive disorders.

3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Its unique structure may allow it to interact effectively with microbial targets, although further research is necessary to elucidate the mechanisms involved.

Synthetic Applications

The synthesis of this compound involves several steps that require precise control of reaction conditions to achieve high yield and purity. The presence of functional groups such as carboxylic acid and trifluoromethyl moieties allows for various chemical reactions, leading to the development of derivatives with potentially enhanced biological activity.

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameKey Features
5-Bromo-2-(trifluoromethyl)nicotinic acidLacks ethoxy group; simpler structure
6-Fluoro-3-(trifluoromethyl)nicotinic acidDifferent halogen substitution; potential activity
5-Iodo-6-(trifluoroethoxy)nicotinic acidIodine instead of bromine; different reactivity

This comparative analysis highlights the distinctiveness of this compound due to its unique combination of substituents that may confer specific biological activities not observed in simpler analogs.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s unique substitution pattern distinguishes it from related nicotinic acid derivatives. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid 5-Br, 6-OCH₂CF₃, 2-CF₃ C₉H₄BrF₆NO₃ 356.03 Reference compound for comparison
6-Bromo-5-(trifluoromethyl)nicotinic acid 6-Br, 5-CF₃ C₇H₃BrF₃NO₂ 270.00 Bromine and CF₃ positions swapped; lacks OCH₂CF₃
5-Bromo-6-methylnicotinic acid 5-Br, 6-CH₃ C₇H₆BrNO₂ 232.03 Methyl group instead of OCH₂CF₃; lacks CF₃
5-Bromo-2-(trifluoromethyl)nicotinic acid 5-Br, 2-CF₃ C₇H₃BrF₃NO₂ 270.00 Lacks 6-OCH₂CF₃; simpler substitution pattern
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate 5-Br, 6-Cl, 2-CF₃, ethyl ester C₉H₆BrClF₃NO₂ 334.50 Chlorine at 6-position; esterified carboxylic acid

Physicochemical Properties

  • Lipophilicity : The trifluoroethoxy group (OCH₂CF₃) in the target compound enhances lipophilicity compared to methyl or hydroxyl substituents. For example, 5-Bromo-2-(trifluoromethyl)nicotinic acid has an XLogP3 of 2 , while the target compound’s larger substituents likely increase this value.
  • Acidity : The electron-withdrawing trifluoromethyl and bromine groups increase the acidity of the carboxylic acid (pKa ~1–2), making it more reactive in nucleophilic substitution or coupling reactions compared to less halogenated analogs .
  • Solubility : The trifluoroethoxy group may reduce water solubility relative to hydroxylated derivatives like 5-bromo-6-hydroxynicotinic acid ().

Data Tables for Key Compounds

Table 1: Physicochemical Properties

Compound XLogP3 Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound ~3.5* 356.03 1 6
5-Bromo-2-(trifluoromethyl)nicotinic acid 2.0 270.00 1 5
Ethyl 5-bromo-2-(trifluoromethyl)nicotinate 2.8* 298.06 0 5

*Predicted values based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in introducing bromo and trifluoromethoxy groups onto a nicotinic acid scaffold, and how can they be addressed methodologically?

  • The synthesis of this compound requires sequential functionalization of the pyridine ring. Bromination at the 5-position may employ electrophilic aromatic substitution (e.g., using NBS or Br₂ with a Lewis acid catalyst). Introducing the 2,2,2-trifluoroethoxy group at the 6-position likely involves nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination with a fluorinated alcohol precursor). Protecting the carboxylic acid group during these steps is critical to avoid side reactions .
  • Methodological Tip : Monitor reaction progress using HPLC or TLC, and optimize temperature/pH to minimize dehalogenation or esterification side reactions.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is essential for characterizing trifluoromethyl and trifluoroethoxy groups, while 1H^{1}\text{H} NMR resolves aromatic protons and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can confirm molecular weight and detect halogen isotope patterns .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid (-COOH) and C-F stretches (1100–1200 cm⁻¹) .
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying pH or thermal conditions?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br and C-O bonds to assess susceptibility to hydrolysis or thermal degradation. Solvent effects can be modeled using COSMO-RS .
  • Molecular Dynamics (MD) : Simulate interactions in aqueous or organic solvents to predict aggregation or solubility limitations .
  • Application : Pair computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to validate predictions experimentally .

Q. What strategies resolve contradictions in reaction yields during scale-up?

  • Root Cause Analysis :

  • Kinetic vs. Thermodynamic Control : Small-scale reactions may favor kinetic products, while larger batches shift to thermodynamic pathways. Use in-situ IR or Raman spectroscopy to monitor intermediates .
  • Mixing Efficiency : Poor mass transfer in scaled reactors can reduce yields. Computational fluid dynamics (CFD) simulations optimize agitator speed and baffle design .
    • Case Study : If bromination yield drops at >10 g scale, switch from batch to flow chemistry to improve heat/mass transfer .

Q. How can impurities arising from incomplete trifluoroethoxy group installation be identified and mitigated?

  • Impurity Profiling : LC-MS/MS or GC-MS detects dehalogenated byproducts (e.g., des-bromo or des-trifluoroethoxy analogs) .
  • Mitigation :

  • Increase equivalents of trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) and use polar aprotic solvents (DMF, DMSO) to enhance reactivity .
  • Post-synthesis purification via recrystallization (ethanol/water) or preparative HPLC .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting 19F^{19}\text{F} NMR chemical shift assignments?

  • Reference Standards : Compare shifts with structurally analogous compounds (e.g., 5-Bromo-2-fluorobenzoic acid, δ_F = -63 ppm in DMSO-d₆ ).
  • Solvent Effects : Note that shifts vary with solvent (e.g., DMSO vs. CDCl₃). Use deuterated solvents consistently and report conditions in detail .

Q. What experimental controls are critical for reproducibility in catalytic trifluoromethylation?

  • Blank Reactions : Exclude catalysts to confirm no background reactivity.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled reagents to trace trifluoromethyl group incorporation .
  • Catalyst Screening : Test palladium, copper, and photoredox catalysts (e.g., Ru(bpy)₃²⁺) under inert atmospheres to identify optimal conditions .

Tables for Comparative Analysis

Table 1 : Expected 19F^{19}\text{F} NMR Shifts for Key Functional Groups

Functional GroupSolventδ_F (ppm)Reference Compound
-CF₃ (trifluoromethyl)DMSO-d₆-62 to -655-Bromo-2-fluorobenzoic acid
-OCH₂CF₃ (trifluoroethoxy)CDCl₃-75 to -785-Bromo-2-(trifluoromethoxy)phenylboronic acid

Table 2 : Common Impurities and Their m/z Signatures

ImpurityMolecular Formula[M+H]⁺ (Calculated)Detection Method
Des-bromo analogC₉H₇F₆NO₃298.04HRMS
Hydrolyzed trifluoroethoxyC₈H₅BrF₃NO₃308.94LC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid
Reactant of Route 2
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid

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